
Triethylene glycol, amino, N-octyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylene glycol, amino, N-octyl is a chemical compound with the molecular formula C14H31NO3 and a molecular weight of 261.4008 . It is a derivative of triethylene glycol, which is known for its hygroscopic properties and its ability to dehumidify fluids . This compound is used in various applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Triethylene glycol, amino, N-octyl can be synthesized through a series of chemical reactions involving the functionalization of triethylene glycol. The process typically involves the reaction of triethylene glycol with an amine and an octyl group under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学研究应用
Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .
相似化合物的比较
Triethylene Glycol: A colorless, odorless liquid used as a plasticizer and in air sanitizers.
Diethylene Glycol: Similar in structure but with two ethylene glycol units, used in antifreeze and as a solvent.
Polyethylene Glycol: A polymer of ethylene oxide, used in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol, amino, N-octyl is unique due to its combination of triethylene glycol with an amino and octyl group. This structure imparts specific surfactant properties, making it suitable for applications that require both hydrophilic and hydrophobic interactions .
属性
CAS 编号 |
104246-24-4 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC 名称 |
2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3 |
InChI 键 |
XWQKDPZFMJPQGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


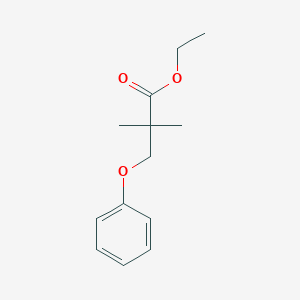
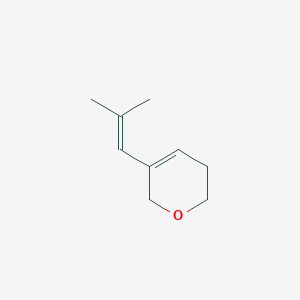
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
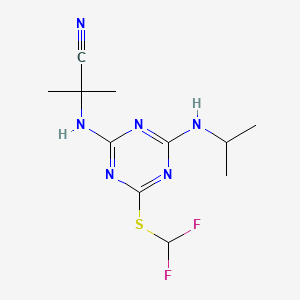
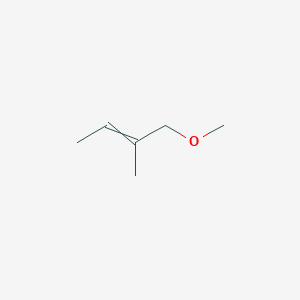
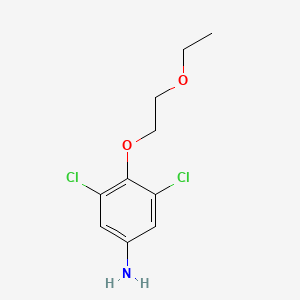
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
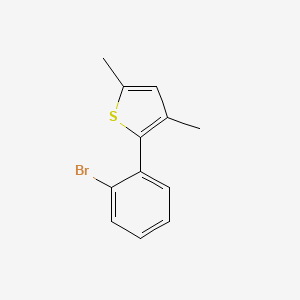

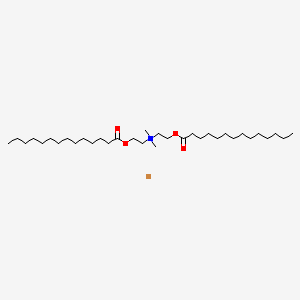
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
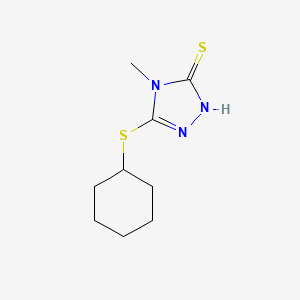
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
